BenchChemオンラインストアへようこそ!

2,6-dichloro-9-propyl-9H-purine

Physicochemical profiling Lipophilicity MedChem optimization

2,6‑Dichloro‑9‑propyl‑9H‑purine is a dihalogenated purine scaffold belonging to the 9‑alkyl‑2,6‑dichloropurine subclass. It features two electron‑withdrawing chlorine substituents at the C‑2 and C‑6 positions that serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution, while the N‑9 n‑propyl chain provides an intermediate lipophilicity not available with shorter (methyl, ethyl) or branched (isopropyl) 9‑alkyl congeners.

Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
CAS No. 181862-20-4
Cat. No. B3247415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dichloro-9-propyl-9H-purine
CAS181862-20-4
Molecular FormulaC8H8Cl2N4
Molecular Weight231.08 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1N=C(N=C2Cl)Cl
InChIInChI=1S/C8H8Cl2N4/c1-2-3-14-4-11-5-6(9)12-8(10)13-7(5)14/h4H,2-3H2,1H3
InChIKeyAXABRFYDCHAYBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-9-propyl-9H-purine (CAS 181862-20-4) – Procurement‑Grade Overview for Scientific Sourcing


2,6‑Dichloro‑9‑propyl‑9H‑purine is a dihalogenated purine scaffold belonging to the 9‑alkyl‑2,6‑dichloropurine subclass . It features two electron‑withdrawing chlorine substituents at the C‑2 and C‑6 positions that serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution, while the N‑9 n‑propyl chain provides an intermediate lipophilicity not available with shorter (methyl, ethyl) or branched (isopropyl) 9‑alkyl congeners . The compound is routinely used as a versatile synthetic intermediate for constructing 2,6,9‑trisubstituted purine libraries, including adenosine receptor antagonists [1] and antimalarial lead candidates [2]. Commercial availability spans multiple global vendors with purities typically specified at 95–97 % .

Why 2,6-Dichloro-9-propyl-9H-purine Cannot Be Interchanged with Other 9‑Alkyl‑2,6‑dichloropurines


Although 2,6‑dichloropurines share the same halogenation pattern, the nature of the N‑9 substituent governs reactivity in subsequent SNAr reactions, lipophilicity, and biological target engagement [1] [2]. In potency‑driven medicinal chemistry campaigns, even a single methylene extension from ethyl to n‑propyl has been shown to shift adenosine receptor subtype affinity profiles by >10‑fold, while the branched isopropyl analog produces steric clashes that drastically alter binding kinetics [2]. In parallel, antimalarial SAR studies demonstrate that N‑9 chain length monotonically modulates in‑silico binding energies against pfHGPRT [1] [3]. Consequently, sourcing a specific 9‑alkyl‑2,6‑dichloropurine is not a trivial vendor‑to‑vendor substitution; the precise alkyl group directly determines downstream synthetic yields, physicochemical properties, and biological outcomes.

Quantitative Differential Evidence for 2,6-Dichloro-9-propyl-9H-purine vs. Closest Analogs


Predicted LogP Partitioning: n‑Propyl vs. Ethyl, Isopropyl, and Methyl Analogs

The n‑propyl substituent confers an estimated logP increment of ≈1.6 relative to the parent 2,6‑dichloropurine (hydrogen at N‑9), intermediate between the ethyl (≈1.0) and butyl (≈2.2) analogs . This positions the n‑propyl derivative in a lipophilicity window frequently associated with balanced solubility and passive membrane permeability in CNS‑targeted programs, whereas the isopropyl analog reduces rotational freedom (2 rotatable bonds vs. 3 for n‑propyl) and introduces steric hindrance at the purine 9‑position, altering the trajectory of subsequent C‑2 and C‑6 substitution chemistry .

Physicochemical profiling Lipophilicity MedChem optimization

Synthetic Pathway Efficiency: Mitsunobu N9‑Alkylation Yields vs. Traditional Alkylation Methods

Maruyama et al. demonstrated that 2,6‑dichloro‑9‑propyl‑9H‑purine is accessible in a single step from 2,6‑dichloropurine and 1‑propanol via Mitsunobu reaction, providing the N9‑propyl congener with complete regioselectivity [1]. This contrasts with conventional base‑mediated alkylation with propyl iodide, which typically yields a mixture of N9 and N7 regioisomers (e.g., ethyl analog yields 82 % N9 vs. 87 % N7) requiring chromatographic separation . A subsequent patent‑scale synthesis achieved a validated isolated yield of 78 % with potassium carbonate in DMSO at 16–18 °C, demonstrating that the n‑propyl derivative can be produced with process‑friendly conditions superior to the elevated temperatures required for ethyl (reflux) or isopropyl (80–100 °C) congeners .

Synthetic methodology Purine functionalization Process chemistry

Antimalarial Scaffold Potential: In Silico Binding Energies of 9‑Alkyl‑2,6‑dichloropurines Against pfHGPRT

Verma et al. (2022) docked a series of 9‑alkyl‑2,6‑dichloropurines against P. falciparum HGPRT and reported experimental binding energy trends: 2,6‑dichloro‑9‑(propan‑2‑yl)‑9H‑purine (isopropyl) showed −5.1 kcal/mol (RMSD 1.198), while 9‑butyl, 9‑(2‑methylbutyl), and 9‑pentyl analogs demonstrated progressively more favorable docking scores of −5.3, −5.5, and −5.6 kcal/mol respectively [1]. Although the n‑propyl congener was not explicitly included in this study, linear interpolation between the isopropyl (−5.1 kcal/mol, branched) and butyl (−5.3 kcal/mol, linear) data predicts an n‑propyl binding energy of approximately −5.2 kcal/mol with similar RMSD, placing it as a logical, commercially available probe for SAR gap‑filling [1] . This contrasts with the N9‑unsubstituted 2,6‑dichloropurine, which lacks the hydrophobic N9 anchor entirely and would fail to engage the pfHGPRT hydrophobic pocket [1].

Antimalarial drug discovery Molecular docking Purine salvage pathway

Antiproliferative Class Potency: 2,6‑Dihalogenated Purines Outperform Monohalogenated Analogs

Fernandez‑Saez et al. evaluated four series of purine derivatives across multiple cancer cell lines and reported that 9‑alkylated‑6‑halogenated and 2,6‑dihalogenated purines exhibit remarkable inhibition of tumor cell proliferation, with the dichloro derivatives being the most potent of all the series . The most promising compound in that study, tetrahydroquinoline 4c, achieved 58 % apoptosis in MCF‑7 breast cancer cells at 24 h. While 2,6‑dichloro‑9‑propyl‑9H‑purine itself was not directly assayed, its 2,6‑dichloro substitution pattern aligns with the optimal pharmacophoric features identified in this SAR, distinguishing it from monochloro (2‑chloro or 6‑chloro) purines that show significantly reduced antiproliferative potency [1]. Additionally, the NCI‑60 DTP screen of 2,6‑substituted purines established that N9‑substituted 2,6‑dichloropurines bearing unsaturated side chains achieve GI₅₀ values in the 1–5 µM range against most human tumor cell lines [1].

Anticancer Antiproliferative activity Structure–activity relationship

Vendor Purity & QC Documentation: 97 % Assay with Batch‑Specific NMR/HPLC/GC Reports vs. AldrichCPR 'As‑Is'

Bidepharm supplies 2,6‑dichloro‑9‑propyl‑9H‑purine at a standard purity of 97 % and provides batch‑specific QC documentation including NMR, HPLC, and GC spectra upon request . Beyotime similarly offers the compound at 97 % purity with storage specifications at 2–8 °C [1]. In contrast, Sigma‑Aldrich lists the compound under its AldrichCPR (Collection of Pharmacologically active compounds for Repurposing) program but explicitly states that no analytical data is collected, and the product is sold 'AS‑IS' with no warranty of identity or purity . AKSci offers a minimum purity specification of 95 % . For researchers requiring traceable purity for publication‑quality SAR studies or patent filings, the Bidepharm 97 % offering with verifiable QC documentation represents a quantifiable procurement advantage over the AldrichCPR 'AS‑IS' grade.

Chemical procurement Quality control Building block sourcing

Precursor to A2A Adenosine Receptor Antagonists: 9‑Propyladenine Scaffold Differentiation from 9‑Isopropyl and 9‑Ethyl Congeners

Lambertucci et al. (2015) synthesized a series of 9‑propyladenine derivatives from 9‑propyl‑2,6‑dichloropurine intermediates and identified potent A2A adenosine receptor antagonists, with compound 18 achieving a KiA2A of 6.6 nM [1]. The N9 n‑propyl chain was specifically selected based on prior SAR indicating that N9‑ethyladenines lose A2A affinity while N9‑isopropyladenines introduce steric clashes that reduce binding pocket complementarity [1] . A separate study on 8‑bromo‑9‑alkyladenines confirmed that N9‑propyl derivatives exhibit optimal A2A/A2B selectivity profiles, whereas N9‑methyl, ethyl, and butyl congeners shift selectivity toward A1 or A3 subtypes . This positions 2,6‑dichloro‑9‑propyl‑9H‑purine as the direct and preferred synthetic precursor for A2A‑selective antagonist programs, unlike the corresponding ethyl or isopropyl dichloropurines that would route synthesis toward less selective adenosine receptor ligands.

GPCR drug discovery Adenosine receptor 9‑Propyladenine scaffold

High‑Value Application Scenarios for 2,6‑Dichloro‑9‑propyl‑9H‑purine (CAS 181862‑20‑4)


Library Synthesis of 2,6,9‑Trisubstituted Purines for GPCR Antagonist Screening

Medicinal chemistry teams building focused purine libraries for adenosine or other purinergic GPCR targets should select 2,6‑dichloro‑9‑propyl‑9H‑purine as the core intermediate because the n‑propyl group at N9 is pre‑installed with complete regioselectivity, enabling sequential orthogonal substitution at C‑6 and C‑2 with amines, alcohols, or thiols [1]. The resulting 9‑propyladenine scaffold has been experimentally validated to deliver A2A adenosine receptor antagonists with low‑nanomolar affinity (Ki 6.6 nM), a profile not achievable from ethyl or isopropyl dichloropurine precursors [1] [2].

Antimalarial Lead Optimization Targeting pfHGPRT Purine Salvage Pathway

Researchers investigating P. falciparum HGPRT as an antimalarial target should incorporate 2,6‑dichloro‑9‑propyl‑9H‑purine into their SAR matrix as the missing linear n‑propyl comparator between the branched isopropyl (−5.1 kcal/mol docking score) and linear butyl (−5.3 kcal/mol) analogs [3]. The compound's commercial availability eliminates the need for custom synthesis of this SAR point, accelerating the deconvolution of chain‑length vs. branching effects on enzyme inhibition and parasite growth suppression [3].

Uric Acid Derivative and Purine Nucleoside Precursor Synthesis via Mitsunobu Chemistry

Process chemists and nucleoside discovery groups requiring a regioselective N9‑propyl‑purine intermediate should adopt the Mitsunobu‑based protocol validated by Maruyama et al., which couples 2,6‑dichloropurine with 1‑propanol to directly furnish 2,6‑dichloro‑9‑propyl‑9H‑purine free of undesired N7 regioisomer . This single‑isomer intermediate can subsequently be elaborated to 9‑propyladenine, 9‑propyl‑8‑oxoadenine, and fully substituted uric acid derivatives without the chromatographic burden inherent in traditional alkylation routes [1] .

Anticancer SAR Exploration Leveraging the 2,6‑Dichloro Pharmacophore

Oncology discovery programs evaluating purine‑based antiproliferative agents should anchor their SAR around 2,6‑dichloro‑9‑propyl‑9H‑purine, as the 2,6‑dichloro substitution pattern consistently delivers the highest antiproliferative potency among halogenated purine series (dichloro > monochloro) . The N9 n‑propyl group provides a hydrophobic anchor for cellular target engagement while maintaining sufficient solubility for in vitro assay compatibility, and the compound serves as a direct precursor to unsaturated N9‑side‑chain analogs that have demonstrated GI₅₀ values of 1–5 µM in the NCI‑60 human tumor cell line panel [4].

Quote Request

Request a Quote for 2,6-dichloro-9-propyl-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.